1,4-Pentadien-3-one

概要

説明

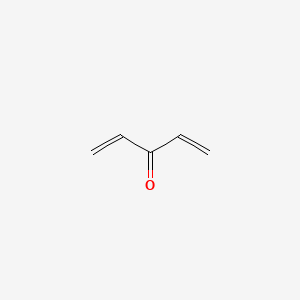

1,4-Pentadien-3-one: is an organic compound characterized by a conjugated diene system and a carbonyl group. This compound is also known as a derivative of curcumin, a natural product found in the plant Curcuma longa L. The structure of this compound consists of a five-carbon chain with double bonds at the first and fourth positions and a ketone group at the third position. This unique structure imparts significant reactivity and makes it a valuable intermediate in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions: 1,4-Pentadien-3-one can be synthesized through various methods, including aldol condensation reactions. One common method involves the reaction of benzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of benzaldehyde, followed by dehydration to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

化学反応の分析

Types of Reactions: 1,4-Pentadien-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of 1,4-pentadien-3-one derivatives as antiproliferative agents. For instance, a study synthesized novel derivatives bearing quinoxaline scaffolds that exhibited significant antiproliferative activities against SMMC-7721 liver cancer cells, outperforming traditional chemotherapeutics like gemcitabine. The mechanism involved the induction of apoptosis through modulation of apoptosis-related proteins .

Antiviral Properties

Research has demonstrated that certain derivatives of this compound possess remarkable antiviral activity against plant viruses such as Tobacco Mosaic Virus (TMV). A series of derivatives were evaluated for their efficacy, with some compounds showing EC50 values significantly lower than that of ribavirin, a standard antiviral agent . The structure-activity relationship (SAR) indicated that small electron-withdrawing groups enhanced antiviral activity.

Antibacterial Effects

The antibacterial potential of this compound has also been explored. A study reported the synthesis of benzothiazole-decorated derivatives that exhibited effective antibacterial activity against resistant strains of plant bacteria such as Xanthomonas oryzae and Xanthomonas axonopodis. Notably, some compounds achieved low EC50 values indicating high potency .

Antiproliferative Agents

In a comprehensive study on the antiproliferative effects of this compound derivatives, compounds N3 and N4 were identified as potent inducers of apoptosis in liver cancer cells. Molecular docking studies suggested that these compounds could act as inhibitors of peroxisome proliferator-activated receptors (PPARs), indicating their potential role in cancer therapy .

Antiviral Activity Against TMV

A series of this compound derivatives were synthesized to evaluate their antiviral efficacy against TMV. The results indicated that certain modifications to the aromatic ring significantly improved protective activity against viral infections, establishing these compounds as promising candidates for developing new antiviral agents .

Summary Table of Biological Activities

作用機序

The mechanism of action of 1,4-Pentadien-3-one involves its interaction with various molecular targets and pathways. The compound’s conjugated diene system allows it to participate in electron transfer reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death or inhibition of cell proliferation. Additionally, this compound can interact with specific enzymes and proteins, modulating their activity and affecting cellular processes .

類似化合物との比較

1,5-Diphenyl-1,4-pentadien-3-one:

1,4-Pentadien-3-one Derivatives: Various derivatives of this compound, such as those containing benzotriazin-4(3H)-one, imidazole, thiazole, and chromone groups, exhibit enhanced biological activities.

Uniqueness: this compound is unique due to its simple structure and versatile reactivity. Its ability to undergo various chemical reactions and its significant biological activities make it a valuable compound in both research and industrial applications .

生物活性

1,4-Pentadien-3-one is a compound of significant interest due to its diverse biological activities. This compound and its derivatives have been studied extensively for their potential therapeutic applications, including antiviral, antibacterial, anticancer, anti-inflammatory, and antioxidant properties. The following sections discuss the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound and its derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the modification of the core structure to enhance biological activity. Various moieties such as benzotriazin-4(3H)-one, imidazole, thiazole, and chromone have been introduced to optimize their pharmacological properties. These modifications have been shown to significantly improve the biological efficacy of the compounds .

Antiviral Activity

This compound derivatives have demonstrated promising antiviral activity against various viruses. For instance, certain derivatives exhibited effective protection against Tobacco Mosaic Virus (TMV), with EC50 values significantly lower than that of the standard antiviral ribavirin. The study by Zhang et al. (2018) highlighted that compounds with small electron-withdrawing groups on the aromatic ring were particularly effective .

| Compound | Curative Activity (%) | Protection Activity (%) | Inactivation Activity (%) | EC50 (µg/mL) |

|---|---|---|---|---|

| 4a | 55.8 | 55.9 | 84.1 | 344.23 |

| 4b | 56.4 | 64.5 | 84.1 | 319.67 |

| 4c | 36.8 | 52.2 | 91.8 | 411.42 |

Antibacterial Activity

The antibacterial properties of this compound derivatives have also been explored. A recent study reported that certain derivatives showed significant activity against various bacterial strains, outperforming conventional antibiotics in some cases. For example, one derivative demonstrated an EC50 of just 5.4 μg/mL against Xanthomonas axonopodis pv. citri .

Anticancer Activity

Several studies have focused on the anticancer potential of these compounds. Notably, a series of derivatives were synthesized and evaluated for their antiproliferative effects on human cancer cell lines. Compounds such as 4A and 4Y exhibited substantial antiproliferative activity with IC50 values indicating effective inhibition of cancer cell growth .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the efficacy of this compound derivatives. Research indicates that the presence of hydroxyl groups and Michael acceptors significantly contributes to the down-regulation of androgen receptor expression in prostate cancer cells . Moreover, modifications that enhance electron-withdrawing characteristics generally correlate with increased biological activity across various assays.

Case Studies

- Antiviral Efficacy : A study conducted by Zhang et al. (2018) synthesized a series of novel derivatives that exhibited excellent antiviral properties against TMV with EC50 values ranging from approximately to µg/mL depending on structural modifications.

- Anticancer Mechanisms : Research has shown that certain analogs can induce reactive oxygen species (ROS) in melanoma cells, leading to apoptosis through pathways involving STAT3 signaling . This highlights not only their potential as therapeutic agents but also the need for further exploration into their mechanisms of action.

特性

IUPAC Name |

penta-1,4-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O/c1-3-5(6)4-2/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUUFSAXZMGPGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52501-13-0 | |

| Record name | Poly(vinyl ketone) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52501-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60337521 | |

| Record name | 1,4-Pentadien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1890-28-4 | |

| Record name | Vinyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1890-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Divinyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001890284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Pentadien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIVINYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5WPQ70H2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of 1,4-pentadien-3-one derivatives?

A1: Research has shown that this compound derivatives exhibit a wide range of biological activities, including:* Antibacterial activity: Effective against various plant pathogens like Xanthomonas axonopodis pv. citri (Xac), Ralstonia solanacearum (R.s), and Xanthomonas oryzaepv. oryzae (Xoo). [, , , ]* Antifungal activity: Demonstrate broad-spectrum activity against fungal pathogens, with some compounds showing comparable efficacy to commercial fungicides. []* Antiviral activity: Effective against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), with some compounds demonstrating superior efficacy to commercial antiviral agents. [, , , ]* Anticancer activity: Exhibit antiproliferative activity against various cancer cell lines, including prostate and cervical cancer. [, , ]* Anti-inflammatory activity: Show promising anti-inflammatory effects, comparable to established anti-inflammatory drugs. [, , ]* Analgesic activity: Demonstrated effectiveness in reducing pain in animal models. []

Q2: How do this compound derivatives exert their biological effects?

A2: While the exact mechanisms of action for all biological activities are still under investigation, research suggests several potential mechanisms:* Inhibition of bacterial growth: Some derivatives disrupt bacterial cell wall formation and morphology. []* Interference with viral proteins: Certain derivatives exhibit strong binding affinity to viral coat proteins, potentially inhibiting viral replication. [, ]* Induction of apoptosis in cancer cells: Some derivatives trigger programmed cell death in cancer cells, leading to tumor growth inhibition. [, ]* Modulation of inflammatory pathways: Derivatives may exert anti-inflammatory effects by interacting with key signaling pathways involved in inflammation. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C5H6O, and its molecular weight is 82.10 g/mol.

Q4: What spectroscopic data are typically used to characterize this compound derivatives?

A4: Common spectroscopic techniques used for structural characterization include:* Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR and 13C NMR provide information about the hydrogen and carbon atoms in the molecule, respectively, helping determine the structure and conformation of the derivatives. [, , , , , , ] * Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups present in the molecule, providing insights into its chemical structure. [, , , , , ]* Mass spectrometry (MS): MS techniques, such as Electrospray ionization tandem mass spectrometry (ESI-MS/MS), are used to determine the molecular weight, identify fragment ions, and elucidate fragmentation pathways of this compound derivatives. [, ]

Q5: How do structural modifications of this compound affect its biological activity?

A5: SAR studies have revealed the influence of various substituents on the biological activities of this compound derivatives:

- Antibacterial activity: Introduction of triazine, thioether triazole, and thiophene sulfonate moieties enhances antibacterial activity against specific plant pathogens. [, , ] Small electron-withdrawing groups on aromatic rings are generally favored. []

- Antifungal activity: The presence of sulfonamide groups contributes to potent fungicidal activity. []

- Antiviral activity: Incorporating 1,3,4-thiadiazole, 1,3,4-oxadiazole, and oxime ether groups enhances antiviral activity against TMV and CMV. [, , ]

- Anticancer activity: Derivatives with 1-alkyl-1H-imidazol-2-yl, ortho pyridyl, 1-alkyl-1H-benzo[d]imidazole-2-yl, 4-bromo-1-methyl-1H-pyrazol-3-yl, thiazol-2-yl, and 2-methyl-4-(trifluoromethyl)thiazol-5-yl substitutions show promising anticancer activity. []

- Anti-inflammatory activity: Incorporation of hydroxyl groups on the aromatic rings of E,E-1-(3'-indolyl)-5-(substituted phenyl)-1,4-pentadien-3-one derivatives enhances anti-inflammatory activity. []

Q6: How is computational chemistry employed in this compound research?

A6: Computational chemistry plays a crucial role in:* Understanding reaction mechanisms: Theoretical calculations help elucidate reaction pathways and predict product formation in reactions involving this compound derivatives. [, , ]* Developing quantitative structure-activity relationship (QSAR) models: 3D-QSAR models, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), aid in predicting the biological activities of new derivatives based on their structural features. []* Investigating molecular interactions: Molecular docking studies help visualize and analyze the binding interactions between this compound derivatives and their biological targets, providing insights into the mechanism of action. [, ]

Q7: What is known about the stability of this compound derivatives?

A7: The stability of these derivatives can vary depending on the specific substituents and environmental conditions. Research focuses on improving stability through:

- Formulation strategies: Developing suitable formulations to protect the compounds from degradation and improve solubility, bioavailability, and shelf life. [, ]

Q8: What is the safety profile of this compound derivatives?

A8: While many derivatives show promising biological activity, comprehensive toxicological data is crucial before clinical applications.

- In vitro and in vivo toxicity studies: Assessing the potential toxic effects of the compounds on cells and animal models. [, ]

Q9: Are there any drug delivery strategies being explored for this compound derivatives?

A9: Researchers are exploring targeted drug delivery strategies to enhance the therapeutic efficacy and minimize potential side effects of these compounds. This includes:* Nanoparticle-based delivery systems: Encapsulating the derivatives in nanoparticles to improve their solubility, stability, and target specificity. []* Conjugation to specific ligands: Attaching the compounds to molecules that bind to specific receptors on target cells or tissues.

Q10: What analytical methods are commonly used for this compound derivative analysis?

A10: Researchers utilize various analytical techniques for characterization, quantification, and monitoring of these compounds, including:

- Chromatographic methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to separate and quantify individual compounds in complex mixtures. [, ]

- Spectroscopic methods: NMR, IR, and MS techniques are employed for structural elucidation and quantification. [, , , , , , , ]

- Elemental analysis: Determining the elemental composition of the compounds to confirm their identity and purity. [, , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。